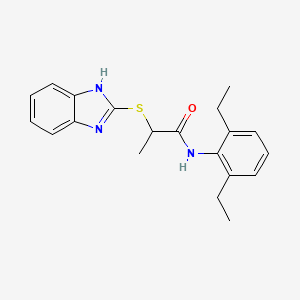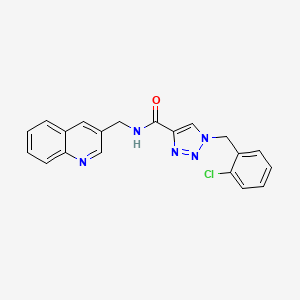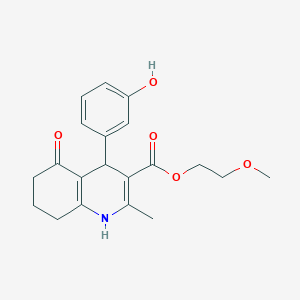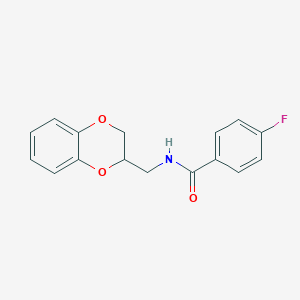
N-cyclohexyl-2-(cyclohexylamino)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(cyclohexylamino)butanamide, also known as CX717, is a compound that has gained attention for its potential cognitive enhancement properties. It belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain. CX717 has been shown to improve memory, attention, and learning in animal models and human clinical trials.
Mécanisme D'action
N-cyclohexyl-2-(cyclohexylamino)butanamide works by binding to the AMPA receptor and increasing the activity of glutamate, the primary excitatory neurotransmitter in the brain. This leads to an increase in synaptic plasticity, which is thought to underlie the cognitive enhancement effects of N-cyclohexyl-2-(cyclohexylamino)butanamide. N-cyclohexyl-2-(cyclohexylamino)butanamide has also been shown to increase the release of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects
N-cyclohexyl-2-(cyclohexylamino)butanamide has been shown to improve memory and attention in animal studies and in human clinical trials. It has also been shown to increase wakefulness and reduce fatigue in animal studies. In addition, N-cyclohexyl-2-(cyclohexylamino)butanamide has been shown to increase the release of dopamine, a neurotransmitter that is important for motivation and reward.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-2-(cyclohexylamino)butanamide is that it has a relatively low toxicity profile and is well-tolerated in humans. This makes it a promising candidate for further clinical development. One limitation of N-cyclohexyl-2-(cyclohexylamino)butanamide is that its cognitive enhancement effects may be limited to certain types of memory and learning tasks. Further research is needed to determine the full range of cognitive effects of N-cyclohexyl-2-(cyclohexylamino)butanamide.
Orientations Futures
There are several future directions for research on N-cyclohexyl-2-(cyclohexylamino)butanamide. One direction is to further explore its potential as a cognitive enhancer in healthy individuals and in patients with cognitive impairment. Another direction is to investigate the long-term effects of N-cyclohexyl-2-(cyclohexylamino)butanamide on cognitive function and brain health. Additionally, there is potential for N-cyclohexyl-2-(cyclohexylamino)butanamide to be used in combination with other cognitive enhancers or therapies for maximum benefit. Finally, further research is needed to determine the full range of biochemical and physiological effects of N-cyclohexyl-2-(cyclohexylamino)butanamide and how these effects may be modulated for therapeutic benefit.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-(cyclohexylamino)butanamide involves the reaction of cyclohexylamine with 2-bromo-2-methylbutyryl chloride, followed by the reaction of the resulting intermediate with cyclohexanecarbonyl chloride. The final product is obtained by recrystallization from ethanol. This synthesis method was first reported by researchers at Cortex Pharmaceuticals in 1997.
Applications De Recherche Scientifique
N-cyclohexyl-2-(cyclohexylamino)butanamide has been extensively studied for its potential cognitive enhancement properties. In animal studies, N-cyclohexyl-2-(cyclohexylamino)butanamide has been shown to improve memory, attention, and learning. In human clinical trials, N-cyclohexyl-2-(cyclohexylamino)butanamide has been tested for its ability to enhance cognitive performance in healthy volunteers and in patients with cognitive impairment due to conditions such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
N-cyclohexyl-2-(cyclohexylamino)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O/c1-2-15(17-13-9-5-3-6-10-13)16(19)18-14-11-7-4-8-12-14/h13-15,17H,2-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFLQCITFQPYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCCC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5107947.png)

![1-(4-methoxyphenyl)-3-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5107962.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-methoxybenzamide](/img/structure/B5107972.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5107983.png)




![methyl 4-({[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amino}carbonyl)benzoate](/img/structure/B5108007.png)
![N-(2-fluorophenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B5108008.png)
![2-({[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5108014.png)
